Helicobasidin - 13491-25-3

Helicobasidin

Catalog Number: EVT-1185111
CAS Number: 13491-25-3
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Helicobasidin is a natural product found in Ardisia sieboldii and Helicobasidium mompa with data available.
Source and Classification

Helicobasidin is isolated from Helicobasidium mompa, a fungus recognized for its phytopathogenic properties. The classification of Helicobasidin falls under the category of secondary metabolites, specifically within the terpenoid family, which is characterized by their isoprene units. These compounds often play critical roles in plant defense mechanisms and exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects .

Synthesis Analysis

The biosynthesis of Helicobasidin involves the mevalonate pathway, which is a well-established route for the synthesis of terpenoids. This pathway begins with acetyl-CoA and leads to the formation of isopentenyl diphosphate, a key precursor for all isoprenoids.

Technical Details

  1. Substrate Utilization: The biosynthesis starts with substrates such as glucose or acetate, which are incorporated into the compound through enzymatic reactions.
  2. Cultivation Conditions: Fungal cultures are typically grown in controlled environments using specific media that promote optimal growth and metabolite production. For instance, Helicobasidium mompa can be cultured in nutrient-rich media at regulated temperatures and pH levels to maximize Helicobasidin yield .
  3. Isolation Techniques: After cultivation, Helicobasidin is extracted using solvents like hexane or ethyl acetate, followed by purification techniques such as thin-layer chromatography and high-performance liquid chromatography .
Molecular Structure Analysis

The molecular structure of Helicobasidin consists of a complex arrangement of carbon atoms typical of sesquiterpenes. Its structure features multiple rings and functional groups that contribute to its biological activity.

Relevant Data

  • Molecular Formula: C₁₅H₁₈O₃
  • Molecular Weight: Approximately 250.30 g/mol
  • Structural Features: The compound exhibits a bicyclic structure with hydroxyl and carbonyl groups that are crucial for its interaction with biological
Introduction to Helicobasidin

Definition and Taxonomic Classification

Helicobasidin is a secondary metabolite belonging to the sesquiterpenoid benzoquinone class. It is exclusively biosynthesized by fungi within the genus Helicobasidium, notably Helicobasidium mompa and Helicobasidium purpureum. These fungi reside in the order Helicobasidiales (subdivision Pucciniomycotina, Basidiomycota), which is currently monotypic—containing only the family Helicobasidiaceae and genus Helicasidium. Taxonomically, Helicobasidium integrates several anamorphic (asexual) forms previously classified under separate genera: Tuberculina (a mycoparasite of rust fungi) and Thanatophytum (synonym Rhizoctonia crocorum, the sclerotial form). Molecular phylogenetics has confirmed these as developmental stages of Helicobasidium species, resolving historical nomenclature conflicts [1] [4].

Table 1: Taxonomic Classification of Helicobasidin-Producing Fungi

RankClassification
DomainEukaryota
KingdomFungi
DivisionBasidiomycota
SubdivisionPucciniomycotina
ClassPucciniomycetes
OrderHelicobasidiales
FamilyHelicobasidiaceae
GenusHelicobasidium
Primary SpeciesH. mompa, H. purpureum
AnamorphsTuberculina, Thanatophytum

Molecular Structure and Physicochemical Properties

Helicobasidin (C₁₅H₂₀O₄; molecular weight 264.32 g/mol) features a complex sesquiterpenoid backbone fused to a benzoquinone core. Its IUPAC name is 2,5-dihydroxy-3-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-2,5-diene-1,4-dione, reflecting three critical structural elements: (1) A methyl-substituted cyclohexa-2,5-diene-1,4-dione (quinone) ring; (2) Hydroxyl groups at positions C-2 and C-5 enabling redox activity; (3) A chiral (1S)-1,2,2-trimethylcyclopentyl substituent at C-6 governing stereoselective interactions [2] [7]. The compound crystallizes as a dark purple pigment due to extended conjugation across the quinone and cyclopentyl systems, with significant absorption in the visible spectrum (λₘₐₓ ~500–550 nm). Its lipophilicity (predicted logP ~3.5) and low water solubility arise from the hydrophobic cyclopentyl and methyl groups. The compound’s reactivity is influenced by the electrophilic quinone moiety, which participates in electron transfer reactions critical to its biological functions [2] [4].

Table 2: Key Physicochemical Properties of Helicobasidin

PropertyValue/Description
Molecular FormulaC₁₅H₂₀O₄
Molecular Weight264.32 g/mol
IUPAC Name2,5-dihydroxy-3-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-2,5-diene-1,4-dione
Core StructureSesquiterpenoid benzoquinone
Stereochemistry(1S)-configuration at cyclopentyl C-1
Chromophoric SystemConjugated quinone → purple pigmentation
SolubilityLow in water; soluble in organic solvents
ReactivityQuinone-mediated redox activity

Biosynthetic Pathways and Natural Sources

Helicobasidin is biosynthesized via the mevalonic acid (MVA) pathway in Helicobasidium species. Sesquiterpenoid backbone assembly begins with farnesyl diphosphate (FPP), which undergoes cyclization and oxidative modifications to form the benzoquinone scaffold. Key evidence excludes γ-bisabolene as an intermediate, indicating unique cyclization mechanisms involving hydride shifts and methyl migrations. Late-stage modifications include hydroxylations and regioselective oxidations, though the specific enzymes remain uncharacterized [2] [7].

This metabolite is produced as a virulence factor during fungal pathogenesis. Helicobasidium species are soil-borne pathogens causing "violet root rot" in >200 plant hosts, including carrots, potatoes, apples, and tea plants. Infection manifests as dark purple mycelial mats on roots and stems, directly correlating with helicobasidin accumulation. The pigment contributes to pathogenicity by generating reactive oxygen species (ROS) that damage host tissues. Notably, helicobasidin concentrations peak during mid-late infection stages under warm (20–30°C), acidic soil conditions [4] [8].

While the complete biosynthetic pathway is unresolved, computational tools like BioNavi-NP (a deep learning-driven platform) show promise in retrobiosynthetic pathway prediction for sesquiterpenoids. Such approaches leverage transformer neural networks trained on biochemical reaction databases to propose plausible precursors and pathways, accelerating gene discovery [6].

Table 3: Analytical Methods for Helicobasidin Characterization

MethodApplication
UV-Visible SpectroscopyQuantification via quinone chromophore (λₘₐₓ ~500–550 nm)
High-Performance Liquid Chromatography (HPLC)Separation and purification; often paired with UV detection
Mass Spectrometry (MS)Molecular weight confirmation (m/z 264.32 for [M]⁺)
Nuclear Magnetic Resonance (NMR)Structural elucidation; key signals: δ 1.2–1.4 (cyclopentyl methyls), δ 5.8 (quinone H)
X-ray CrystallographyAbsolute stereochemistry determination

Historical Discovery and Key Milestones in Research

The discovery of helicobasidin dates to 1963, when Tanaka isolated it from Helicobasidium mompa in Japan. Initial studies described it as a "novel benzoquinone" pigment, marking the first report of a sesquiterpenoid-quinone hybrid [7]. By 1967, structural elucidation was completed through chemical degradation and spectroscopic analysis, revealing its unique cyclopentyl-substituted quinone architecture. Concurrently, researchers linked helicobasidin to Helicobasidium’s pathogenicity, noting its accumulation in purple root lesions of infected crops [4] [7].

The late 20th century clarified taxonomic ambiguities: DNA sequencing confirmed that Tuberculina (rust parasite) and Thanatophytum (sclerotial form) were developmental stages of Helicobasidium. This unified the fungus’s life cycle and established helicobasidin as a chemotaxonomic marker for the genus [1] [4].

Recent milestones leverage omics technologies:

  • Chemoproteomics employs activity-based probes to identify biosynthetic enzymes, though no helicobasidin-specific enzymes have been published yet [9].
  • Bioinformatic tools like BioNavi-NP use transformer neural networks to predict biosynthetic routes, enabling in silico pathway reconstruction [6].
  • Stereoselective synthesis remains challenging due to the molecule’s chiral centers, hampering total synthesis efforts.

Table 4: Historical Milestones in Helicobasidin Research

YearMilestone
1963First isolation from H. mompa (Tanaka)
1967Structural elucidation as sesquiterpenoid benzoquinone
1980s–1990sLink to violet root rot pathogenesis established
2004Taxonomic reclassification of Tuberculina/Thanatophytum as Helicobasidium
2020sComputational prediction of biosynthetic pathways (BioNavi-NP)

Despite advancements, critical knowledge gaps persist:

  • Enzymatic steps in cyclization/oxidation remain unverified.
  • Ecological roles beyond pathogenesis (e.g., microbial interactions) are unexplored.
  • Heterologous expression has not been achieved, limiting sustainable production [6] [9].

Properties

CAS Number

13491-25-3

Product Name

Helicobasidin

IUPAC Name

2,5-dihydroxy-3-methyl-6-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-8-10(16)12(18)9(13(19)11(8)17)15(4)7-5-6-14(15,2)3/h16,19H,5-7H2,1-4H3/t15-/m1/s1

InChI Key

KPGNDTNKPQVYPN-OAHLLOKOSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)O)C2(CCCC2(C)C)C)O

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)O)C2(CCCC2(C)C)C)O

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)O)[C@]2(CCCC2(C)C)C)O

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